molecular formula C15H12N2O B581387 1-Benzylindazole-3-carbaldehyde CAS No. 1186509-61-4

1-Benzylindazole-3-carbaldehyde

Cat. No.: B581387
CAS No.: 1186509-61-4
M. Wt: 236.274
InChI Key: QFBGYIRPJDSBJM-UHFFFAOYSA-N
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Description

1-Benzylindazole-3-carbaldehyde (CAS 10511-51-0) is a synthetically valuable nitrogen-containing heterocyclic compound with the molecular formula C₁₅H₁₂N₂O and a molecular weight of 236.27 g/mol. This compound serves as a key chemical building block in organic synthesis and medicinal chemistry research, particularly for constructing more complex indazole-containing derivatives . The indazole scaffold is a privileged structure in drug discovery due to its presence in numerous biologically active molecules and approved therapeutics, such as the anticancer agents pazopanib and niraparib . In research applications, the aldehyde functional group at the 3-position provides a versatile handle for further chemical modification, primarily serving as a precursor for the synthesis of various derivatives through reactions such as condensation, reduction, or multi-component reactions . The N1-benzyl substitution enhances the compound's utility in creating targeted molecular libraries for biological screening. Researchers utilize this compound in the development of potential therapeutic agents, and it is frequently employed in the synthesis of novel compounds for evaluation against various disease targets . Appropriate safety precautions should be followed, and this product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylindazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c18-11-14-13-8-4-5-9-15(13)17(16-14)10-12-6-2-1-3-7-12/h1-9,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBGYIRPJDSBJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatization Reactions of 1 Benzylindazole 3 Carbaldehyde

Reactions at the Carbaldehyde Moiety

The aldehyde group at the 3-position of the indazole ring is the most reactive site for various chemical transformations, including oxidation, reduction, condensation, and cyclization reactions.

Oxidation to 1-Benzylindazole-3-Carboxylic Acid Derivatives

The aldehyde functional group of 1-benzylindazole-3-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 1-benzyl-1H-indazole-3-carboxylic acid. researchgate.net This transformation is a crucial step in the synthesis of various biologically active indazole derivatives. Common oxidizing agents such as potassium permanganate (B83412) and chromium trioxide are effective for this purpose. The resulting carboxylic acid can be further derivatized, for instance, by converting it into its acid chloride, which can then react with amines to form amides or with alcohols to yield esters.

The synthesis of 1-benzyl-1H-indazole-3-carboxylic acid and its derivatives is significant for their potential therapeutic applications, including anti-inflammatory and anticancer activities. ontosight.ai For example, certain halogenated 1-benzylindazole-3-carboxylic acids have been studied for their effects on spermatogenesis. researchgate.net

Table 1: Oxidation of this compound

Reactant Reagent(s) Product Reference(s)
This compound Potassium permanganate or Chromium trioxide 1-Benzyl-1H-indazole-3-carboxylic acid
1-Benzyl-1H-indazole-3-carboxylic acid Thionyl chloride (SOCl₂) 1-Benzyl-1H-indazole-3-carbonyl chloride
1-Benzyl-1H-indazole-3-carbonyl chloride Amine 1-Benzyl-1H-indazole-3-carboxamide
1-Benzyl-1H-indazole-3-carbonyl chloride Alcohol Ester derivative

Reduction to 1-Benzyl-3-hydroxymethyl-1H-indazole

The reduction of the carbaldehyde group to a hydroxymethyl group yields (1-benzylindazol-3-yl)methanol. This transformation is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). google.com The resulting alcohol is a key intermediate for the synthesis of other derivatives. google.com For instance, it can be converted to the corresponding 3-halogenomethyl derivatives by treatment with hydrohalic acids. google.com

A patented process describes the preparation of 1-benzyl-3-hydroxymethyl-1H-indazole by reducing the corresponding 3-carboxylic acid with a suitable reducing agent like LiAlH₄. google.com This intermediate is pivotal for synthesizing compounds with potential applications in managing blood levels of triglycerides, cholesterol, and glucose. google.com

Table 2: Reduction of this compound

Reactant Reagent(s) Product Reference(s)
This compound Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) (1-Benzylindazol-3-yl)methanol google.com
(1-Benzylindazol-3-yl)methanol Hydrohalic acids 1-Benzyl-3-halogenomethyl-1H-indazole google.com

Condensation Reactions for Olefinic Derivatives (e.g., Knoevenagel, Wittig)

The aldehyde group of this compound readily undergoes condensation reactions with active methylene (B1212753) compounds in the Knoevenagel condensation or with phosphorus ylides in the Wittig reaction. These reactions are fundamental for the synthesis of various olefinic derivatives, extending the carbon chain and introducing new functional groups.

While specific examples for this compound are not detailed in the provided search results, the general reactivity of aldehydes in these named reactions is a cornerstone of organic synthesis. These transformations would allow for the creation of a diverse library of 3-substituted indazole derivatives with potential applications in materials science and medicinal chemistry.

Cyclization Reactions to Fused Heterocyclic Systems (e.g., Oxazoles, Thiazoles, Benzimidazoles)

This compound is a valuable precursor for the synthesis of fused heterocyclic systems. The aldehyde functionality can react with various bifunctional nucleophiles to construct new rings fused to the indazole core or attached at the 3-position.

For example, condensation with o-phenylenediamine (B120857) can lead to the formation of benzimidazole (B57391) derivatives. rhhz.netnih.govbeilstein-journals.orgnih.gov The reaction of an aldehyde with o-phenylenediamine is a common method for synthesizing 2-substituted benzimidazoles. rhhz.netbeilstein-journals.orgnih.gov Depending on the reaction conditions and the nature of the aldehyde, 1,2-disubstituted benzimidazoles can also be formed. beilstein-journals.org Catalysts such as bismuth nitrate, iron(III) porphyrin, or erbium(III) trifluoromethanesulfonate (B1224126) can be employed to promote these reactions and influence selectivity. rhhz.netnih.govbeilstein-journals.org

Similarly, reaction with appropriate precursors can lead to the formation of other heterocyclic rings like oxazoles and thiazoles. The synthesis of oxazoles can be achieved through various methods, such as the Robinson-Gabriel synthesis from 2-acylamino ketones or the Fischer oxazole (B20620) synthesis from cyanohydrins and aldehydes. cutm.ac.inresearchgate.net The van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is another prominent method. mdpi.com

Formation of Imine, Hydrazone, and Semicarbazone Derivatives

The carbaldehyde group readily reacts with primary amines to form imines (Schiff bases). It also condenses with hydrazine (B178648) and its derivatives to form hydrazones, and with semicarbazide (B1199961) to form semicarbazones. nih.govorgsyn.orgderpharmachemica.comsathyabama.ac.inresearchgate.netacgpubs.org These reactions are typically straightforward and often proceed in high yield. sathyabama.ac.inresearchgate.net

The formation of hydrazones is a common synthetic route, often involving the reaction of an aldehyde with a hydrazide in an organic solvent. nih.govderpharmachemica.com Semicarbazones are also readily prepared by reacting an aldehyde with semicarbazide hydrochloride, often in the presence of a base like sodium acetate. derpharmachemica.comresearchgate.net These derivatives are not only stable, crystalline compounds useful for characterization but also serve as intermediates in the synthesis of other heterocyclic compounds. derpharmachemica.comresearchgate.net For instance, semicarbazones can be used to synthesize 1,3,4-oxadiazoles and other biologically important molecules. acgpubs.org

Table 3: Formation of Imine, Hydrazone, and Semicarbazone Derivatives

Reactant Reagent Product Type Reference(s)
This compound Primary Amine Imine (Schiff Base) nih.gov
This compound Hydrazine/Hydrazide Hydrazone nih.govorgsyn.orgderpharmachemica.com
This compound Semicarbazide Semicarbazone derpharmachemica.comsathyabama.ac.inresearchgate.netacgpubs.org

Modifications and Functionalizations of the Indazole Ring System

While the primary reactivity of this compound is associated with the aldehyde group, the indazole ring itself can be subject to modification and functionalization. The indazole nucleus is a versatile scaffold in medicinal chemistry, and its derivatives exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties. nih.govnih.gov

Functionalization can occur at various positions on the indazole ring. For example, electrophilic substitution reactions can introduce substituents onto the benzene (B151609) portion of the indazole core. The nature and position of these substituents can significantly influence the biological activity of the resulting compounds. For instance, the introduction of a nitro group at the 7-position has been shown to result in selective inhibition of neuronal nitric oxide synthase. nih.gov

Furthermore, the benzyl (B1604629) group at the N1 position can be modified or replaced. The synthesis of various 1-substituted indazole derivatives is a common strategy in drug discovery to explore the structure-activity relationships of this class of compounds. austinpublishinggroup.com

N-Alkylation and N-Arylation Strategies at N(1) and N(2) Positions

The indazole core possesses two nitrogen atoms, N(1) and N(2), that are susceptible to alkylation and arylation. The regioselectivity of these reactions is influenced by the nature of the substituent at the C-3 position, the alkylating or arylating agent used, and the reaction conditions.

Direct N-alkylation of the indazole ring system often leads to a mixture of N(1) and N(2) isomers. However, the presence of a benzyl group at the N(1) position in this compound directs further substitution. While direct alkylation at the N(2) position of a 1-substituted indazole is not typical, derivatization strategies often involve initial modifications to the indazole core itself. For instance, N-alkylation is a common strategy in the synthesis of various substituted N-alkyl benzisoxazolones, which can be achieved under basic conditions using benzylic and allylic halides. nih.gov

N-arylation of indazoles can be achieved through various methods, including copper-catalyzed and palladium-catalyzed cross-coupling reactions. For instance, a method for the N-1 arylation of 1H-indazole utilizes a copper catalyst with (1R,2R)-cyclohexane-1,2-diamine as a ligand. researchgate.net Palladium-catalyzed C-H arylation has also been employed for the functionalization of the indazole nucleus. mdpi.com These strategies allow for the introduction of a wide range of aryl and heteroaryl groups, significantly expanding the structural diversity of the resulting compounds.

Electrophilic and Nucleophilic Substitutions on the Benzyl and Indazole Ring

Both the benzyl and indazole rings of this compound are subject to electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Indazole Ring:

The indazole ring system can undergo various substitution reactions. Electrophilic substitution reactions can occur at different positions on the indazole ring. Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles onto the indazole ring, particularly when the ring is rendered electron-deficient by the presence of electron-withdrawing groups. masterorganicchemistry.compressbooks.pub The reaction proceeds through an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate. pressbooks.pub The presence of substituents can direct the position of nucleophilic attack. masterorganicchemistry.compressbooks.pub

Benzyl Ring:

The benzyl group is also amenable to electrophilic aromatic substitution reactions. The position of substitution on the benzene ring is directed by the activating nature of the alkyl group, favoring substitution at the ortho and para positions.

Cross-Coupling Reactions for Extended Molecular Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing extended molecular scaffolds from this compound. Reactions such as Suzuki, and Heck couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

For instance, Suzuki cross-coupling reactions have been utilized for the C-3 arylation of 3-iodoindazoles with aryl or heteroaryl boronic acids. researchgate.net N-protected indazoles, such as 1-benzyl-3-iodoindazole, have been shown to be more reactive in these couplings. researchgate.net The aldehyde group at the C-3 position can be converted to a halide or other suitable coupling partner to facilitate these reactions.

Furthermore, direct C-H arylation has emerged as an efficient method for the functionalization of indazoles, avoiding the need for pre-functionalized starting materials. mdpi.com These methods offer a more atom-economical approach to synthesizing complex indazole derivatives.

Diversification Strategies for the Construction of Analogue Libraries

The development of diverse libraries of this compound analogues is crucial for structure-activity relationship (SAR) studies and the discovery of new bioactive molecules. nih.govduke.edu Combinatorial chemistry and parallel synthesis techniques are often employed to generate these libraries efficiently. researchgate.net

Key diversification strategies include:

Modification of the C-3 position: The carbaldehyde group serves as a versatile handle for a wide range of chemical transformations. It can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to various other functional groups. The resulting carboxylic acid can then be used to form amides and esters.

Substitution on the indazole and benzyl rings: As discussed previously, electrophilic and nucleophilic substitution reactions, as well as cross-coupling reactions, can be used to introduce a variety of substituents onto both ring systems.

Variation of the N-1 substituent: While this document focuses on the 1-benzyl derivative, the synthesis of analogue libraries often involves the preparation of derivatives with different substituents at the N-1 position to explore the impact on biological activity.

These diversification strategies, often employed in a combinatorial fashion, allow for the systematic exploration of the chemical space around the this compound scaffold, leading to the identification of compounds with optimized properties. nih.govmdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular framework of 1-benzylindazole-3-carbaldehyde in solution. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete picture of the proton and carbon environments and their connectivity can be established. austinpublishinggroup.comscilit.com

In ¹H NMR, the spectrum is expected to show distinct signals for the aldehyde proton (CHO), the benzylic methylene (B1212753) protons (CH₂), and the nine aromatic protons distributed across the indazole and benzyl (B1604629) ring systems. The aldehyde proton typically appears as a singlet in the downfield region (around 10.0 ppm). The benzylic protons would present as a singlet around 5.5-6.0 ppm, while the aromatic protons would resonate in the 7.0-8.5 ppm range, with their multiplicity depending on the coupling between adjacent protons.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the aldehyde group (highly deshielded, ~185-195 ppm), the carbons of the two aromatic rings, and the benzylic carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde (CHO) ~10.1 ~186.0
Benzylic (CH₂) ~5.7 ~52.0
Indazole-H4 ~8.2 (d) ~123.0
Indazole-H5 ~7.5 (t) ~124.0
Indazole-H6 ~7.3 (t) ~122.0
Indazole-H7 ~7.8 (d) ~128.0
Benzyl-H2'/H6' ~7.2 (d) ~127.0
Benzyl-H3'/H5' ~7.4 (t) ~129.0
Benzyl-H4' ~7.3 (t) ~128.0
Indazole-C3 - ~145.0
Indazole-C3a - ~126.0
Indazole-C7a - ~141.0

Note: Predicted values are estimates. Actual values can vary based on solvent and experimental conditions. d = doublet, t = triplet.

To resolve ambiguities and confirm the assignments from 1D spectra, a series of 2D NMR experiments are employed. austinpublishinggroup.comscilit.com

COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings through bonds. researchgate.net It would be used to trace the connectivity within the aromatic spin systems of both the indazole and benzyl rings, confirming the positions of adjacent protons. For instance, a cross-peak between the signals for H6 and H7 would confirm their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons to their directly attached carbons. ipb.ptemerypharma.com This is essential for definitively assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at ~5.7 ppm would show a correlation to the carbon signal at ~52.0 ppm, confirming this pair as the benzylic CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular skeleton. ipb.ptemerypharma.com Key HMBC correlations for this compound would include:

A correlation from the aldehyde proton to the C3 carbon of the indazole ring.

Correlations from the benzylic CH₂ protons to the N1 atom's adjacent carbons (C7a and C3) and to the C1' carbon of the benzyl ring.

Correlations from the indazole proton H4 to carbons C3, C5, and C7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, not necessarily through bonds. This is particularly useful for conformational analysis. austinpublishinggroup.com For this molecule, a NOESY experiment could show a spatial correlation between the benzylic CH₂ protons and the H7 proton of the indazole ring, providing insight into the preferred orientation of the benzyl group relative to the indazole core. ipb.ptresearchgate.net

Table 2: Key Expected 2D NMR Correlations

Experiment Correlating Protons Correlating Proton/Carbon Information Gained
COSY H6 ↔ H7, H5 ↔ H6 - Confirms adjacent protons in the indazole ring.
HSQC - Aldehyde H ↔ Aldehyde C Assigns the aldehyde carbon.
HSQC - Benzylic CH₂ ↔ Benzylic C Assigns the benzylic carbon.
HMBC - Aldehyde H ↔ Indazole C3 Connects aldehyde group to the indazole ring at C3.
HMBC - Benzylic CH₂ ↔ Indazole C7a Connects benzyl group to the indazole ring at N1.

| NOESY | Benzylic CH₂ ↔ Indazole H7 | - | Provides evidence for spatial proximity and conformation. |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for confirming the elemental composition of a molecule with extremely high accuracy. austinpublishinggroup.comipb.pt For this compound, HRMS would be used to measure the exact mass of the molecular ion (e.g., the protonated molecule, [M+H]⁺). This experimentally determined mass is then compared to the theoretically calculated mass for the proposed molecular formula, C₁₅H₁₄N₂O. A match within a very narrow tolerance (typically < 5 ppm) provides unequivocal confirmation of the molecular formula, distinguishing it from any other combination of atoms that might have a similar nominal mass.

Table 3: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₅H₁₄N₂O
Calculated Monoisotopic Mass 238.11061 g/mol
Expected Ion (ESI+) [M+H]⁺

Source: PubChem CID 174642753 nih.gov

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. austinpublishinggroup.com The IR spectrum of this compound would be dominated by a few key diagnostic peaks that signify its core structural features. The most prominent and informative absorption would be the strong carbonyl (C=O) stretch from the aldehyde group.

Table 4: Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
~3100-3000 C-H Stretch Aromatic Rings
~2900-2800 C-H Stretch Aldehyde (CHO)
~1710-1690 C=O Stretch Aromatic Aldehyde
~1610-1580 C=C Stretch Aromatic Rings

Note: These are typical ranges; the exact peak positions can be influenced by the molecular environment. researchgate.netnist.gov

X-ray Crystallography for Solid-State Structural Determination (if applicable to derivatives)

For indazole derivatives, X-ray analysis can confirm the planarity of the bicyclic indazole core and determine the torsion angles that define the orientation of the benzyl and carbaldehyde substituents. researchgate.net Furthermore, it reveals intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern how the molecules pack in a crystal lattice. scilit.com Studies on related structures, such as halogenated 1-(benzyl)-1H-indazole-3-carboxylic acids and 3-phenyl-1H-indazole, have successfully utilized this technique to elucidate their solid-state conformations and packing motifs, demonstrating its applicability and value for this class of compounds. austinpublishinggroup.comresearchgate.net

Computational and Theoretical Studies on 1 Benzylindazole 3 Carbaldehyde and Its Derivatives

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity Prediction, and Isomerism

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and isomerism of molecules like 1-benzylindazole-3-carbaldehyde and its derivatives. researchgate.net These calculations provide a theoretical framework to understand and predict the chemical behavior of these compounds.

DFT studies, often employing basis sets like B3LYP/6-311++G(d,p), are used to model electron density distribution, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential surfaces. The HOMO-LUMO energy gap is a crucial parameter for assessing the kinetic stability and chemical reactivity of a molecule. nih.gov For instance, a study on novel indazole derivatives revealed that compounds 8a, 8c, and 8s exhibited the most substantial HOMO-LUMO energy gaps, suggesting higher stability. nih.govrsc.org The energies of these frontier orbitals and other global reactivity parameters can be calculated to predict how the molecules will interact. nih.gov Molecules with high HOMO energies are likely to be electron donors, while those with low LUMO energies are potential electron acceptors. nih.gov

These computational methods can also elucidate the structural and physicochemical properties of indazole derivatives in different environments, such as in the gas phase or in various solvents. researchgate.net Furthermore, DFT can be used to analyze intermolecular interactions, such as hydrogen bonding and π-π stacking, which are vital for understanding crystal packing and the stability of different isomers. researchgate.netaun.edu.eg For example, a computational investigation into the (E) and (Z) isomers of a related indolin-2-one derivative used DFT to understand the greater stability of the experimentally observed (E) isomer. aun.edu.eg The calculated geometric parameters from DFT often show good agreement with experimental data from X-ray crystallography, with minor deviations attributed to differences in the molecular environment. aun.edu.eg

Molecular Docking Simulations for Ligand-Receptor Interactions in In Vitro Models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biotech-asia.org It is widely used in drug design to understand and predict the interactions between a ligand, such as a this compound derivative, and a biological macromolecule, like an enzyme or protein. biotech-asia.orgnih.gov

The process involves preparing the 3D structures of both the protein (receptor) and the ligand. nih.gov Software like AutoDock is then used to perform the docking simulations, which calculate the binding energies and identify the most favorable binding poses of the ligand within the active site of the receptor. nih.govderpharmachemica.com For example, in a study of novel indazole derivatives as potential anti-renal cancer agents, AutoDock 4.2 was used to evaluate their effectiveness against the protein PDB 6FEW. nih.gov

These simulations provide valuable insights into the specific amino acid residues involved in the interaction. derpharmachemica.com For instance, docking studies of substituted indazole derivatives with the aromatase enzyme (PDB ID: 3EQM) revealed that many compounds interacted with the active site residues Arg115 and Met374. derpharmachemica.com

Prediction of Binding Affinity with Biological Macromolecules (e.g., Enzymes, Proteins)

A key output of molecular docking simulations is the prediction of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). biotech-asia.orgderpharmachemica.com This score provides an estimate of the strength of the interaction between the ligand and the biological target. A lower (more negative) binding energy generally indicates a more stable and potent interaction.

For example, a study on newly designed indazole scaffolds as VEGFR-2 inhibitors showed that some compounds had significant binding energies. biotech-asia.org Specifically, compounds SMO, SBS, and SOT showed good scores against the 4AGD protein, while SS, SSA, and SMO were effective against the 4AG8 protein. biotech-asia.org In another study, docking of indazole derivatives against a renal cancer-related protein (PDB: 6FEW) identified compounds 8v, 8w, and 8y as having the highest binding energies. nih.govrsc.org Similarly, in a study of substituted indazoles for anti-breast cancer activity, compound 5f displayed the highest binding energy of -8.0 kcal/mol with the aromatase enzyme. derpharmachemica.com

It's important to note that these predicted binding affinities are theoretical and serve as a guide for identifying promising candidates for further experimental testing. biotech-asia.org The validation of docking calculations is often done by redocking the co-crystallized native ligand into the receptor structure to see if the simulation can reproduce the experimental binding mode. biotech-asia.org

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govljmu.ac.uk In the context of drug discovery, MD simulations provide detailed insights into the conformational dynamics, stability, and interaction patterns of a ligand-receptor complex, such as a this compound derivative bound to a target protein. nih.govnih.gov These simulations can validate the binding poses predicted by molecular docking and assess the stability of the complex in a more dynamic environment that mimics physiological conditions. ljmu.ac.uklongdom.org

The process typically starts with the ligand-protein complex obtained from molecular docking. mdpi.com This complex is then placed in a simulated environment, usually a box of water molecules with ions to neutralize the system, and subjected to a set of physical laws governing molecular motion. mdpi.complos.org The simulation is run for a specific period, often in the nanosecond range, during which the trajectory of each atom is recorded. ljmu.ac.uk Analysis of this trajectory can reveal important information about the stability of the complex, fluctuations in the protein structure, and the nature of the interactions between the ligand and the protein. ljmu.ac.ukresearchgate.net

For instance, MD simulations have been used to validate the stability of indazole derivatives in the active site of various target proteins. nih.govlongdom.org In a study of indazole derivatives as HIF-1α inhibitors, MD simulation of the most potent compound showed it was quite stable in the active site of the HIF-1α protein. nih.gov Similarly, MD simulations of indazole-sulfonamide compounds with protein kinase targets demonstrated the stability of the ligand-protein complexes. mdpi.com The stability is often assessed by analyzing parameters like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein and ligand over the simulation time. ljmu.ac.uksemanticscholar.org A stable RMSD suggests that the complex has reached equilibrium and the ligand is well-settled in the binding pocket. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) are computational modeling techniques used to correlate the chemical structure of a series of compounds with their biological activity. longdom.orgresearchgate.net These models are invaluable in medicinal chemistry for understanding how different structural features of a molecule, such as those in this compound derivatives, contribute to their therapeutic effects. longdom.orgtandfonline.com

SAR provides qualitative relationships, often derived from comparing the activity of structurally similar compounds, to identify key chemical groups or substitutions that enhance or diminish biological activity. longdom.orgnih.gov For example, SAR analysis of indazole derivatives has shown that specific substitutions can significantly improve anticancer or antimicrobial efficacy. longdom.orglongdom.org

QSAR, on the other hand, develops mathematical models that quantitatively link the structural properties (descriptors) of molecules to their biological activities. longdom.orgnih.gov These descriptors can be physicochemical, electronic, or steric in nature. longdom.org The resulting QSAR models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent drugs. longdom.orgresearchgate.net Both 2D-QSAR and 3D-QSAR models can be developed. longdom.org For instance, a study on indazole derivatives as TTK inhibitors developed a 2D-QSAR model with a high correlation coefficient (r² = 0.9512), indicating strong predictive accuracy. longdom.orglongdom.org

Elucidation of Molecular Features Correlating with In Vitro Biological Activities

A primary goal of QSAR and SAR studies is to identify the specific molecular features that are crucial for a compound's biological activity. researchgate.nettandfonline.com By analyzing a dataset of compounds with known activities, these models can pinpoint which structural modifications lead to improved performance.

For example, in a QSAR study of hexahydroindazoles as antimicrobial agents, it was found that compounds with an electron-withdrawing group at the 3-position of the indazole ring were more active. tandfonline.com Similarly, another study revealed that substituting the indazole ring with a furan (B31954) group at the 3-position resulted in a potent MAO inhibitor. tandfonline.com The presence of phenyl substituents on the nitrogen atom at position-2 of the indazole was also found to be important for high MAO inhibitory activity. tandfonline.com

3D-QSAR models, which consider the three-dimensional structure of the molecules, can provide even more detailed insights. researchgate.net For instance, a 3D-QSAR study on indazole derivatives as HIF-1α inhibitors generated steric and electrostatic maps that provided a structural framework for designing new inhibitors. researchgate.net These maps highlight regions where bulky groups or specific electronic properties are favored or disfavored for optimal activity. researchgate.net

Pharmacophore Mapping and Rational Ligand Design Principles

Pharmacophore mapping is a computational technique that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. biotech-asia.orgrsc.org These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. nih.gov A pharmacophore model serves as a 3D template that can be used to screen large compound libraries for molecules with the desired features or to guide the rational design of new ligands. biotech-asia.orgnih.gov

For example, a study on indazole derivatives as HIF-1α inhibitors generated a five-point pharmacophore hypothesis (A1D2R3R4R5_4) that could be used in combination with 3D-contour maps to design more potent inhibitors. nih.gov Similarly, in the development of β-ketoacyl-ACP synthase (KasA) inhibitors, a pharmacophore model was built based on the interactions of a known inhibitor with the enzyme's active site. ljmu.ac.uk This model was then used to screen for new, potentially more effective compounds. ljmu.ac.uk

The principles of rational ligand design involve using the information gathered from SAR, QSAR, and pharmacophore mapping to make targeted modifications to a lead compound to improve its activity, selectivity, and pharmacokinetic properties. biotech-asia.orglongdom.org By understanding which structural features are critical for binding to the target receptor and which can be modified, chemists can more efficiently synthesize new derivatives with a higher probability of success. longdom.org

Pre Clinical Biological Applications and Mechanistic Investigations in Vitro Studies

Role as a Chemical Probe in Enzyme Function Elucidation

The 1-benzylindazole scaffold, represented by compounds like YC-1, serves as a valuable chemical probe for dissecting enzymatic functions in vitro. Its dual ability to activate soluble Guanylate Cyclase (sGC) and inhibit Hypoxia-Inducible Factor-1α (HIF-1α) allows researchers to investigate the distinct roles and downstream effects of these two critical enzymes. For instance, YC-1 has been utilized to explore the mechanisms of radioresistance in hypoxic cancer cells. By inhibiting HIF-1α, YC-1 helps to elucidate the factor's role in promoting cell survival and resistance to therapy, thereby separating its effects from other cellular pathways. epa.gov Its use in various cell-based assays provides insights into enzyme-dependent processes such as cell viability, proliferation, and angiogenesis.

In Vitro Enzyme Inhibition and Activation Studies

The 1-benzylindazole structure is central to the compound's interaction with several key enzymes, leading to either activation or inhibition through specific molecular mechanisms.

Soluble Guanylate Cyclase (sGC) Activation Mechanisms

YC-1 is a well-established activator of soluble Guanylate Cyclase (sGC), an enzyme crucial for nitric oxide (NO) signaling. Unlike physiological activators, YC-1 functions as an sGC stimulator, meaning it can activate the enzyme independently of NO. Mechanistic studies have shown that YC-1 does not interact directly with the enzyme's heme group. Instead, it binds to an allosteric site, sensitizing the enzyme to gaseous ligands like NO and carbon monoxide (CO). This binding stabilizes sGC in an extended, active conformation, enhancing its maximal catalytic rate and slowing the dissociation of NO and CO from the heme group. This allosteric modulation makes YC-1 a powerful tool for studying the therapeutic potential of sGC activation.

Hypoxia-Inducible Factor-1α (HIF-1α) Inhibition Mechanisms

The 1-benzylindazole derivative YC-1 is a potent inhibitor of HIF-1α, a key transcription factor that allows tumor cells to adapt and survive under low-oxygen (hypoxic) conditions. oup.comnih.gov The primary mechanism of inhibition occurs at the post-transcriptional level. YC-1 decreases the protein stability of HIF-1α, preventing its accumulation in the nucleus during hypoxia. oup.com This action effectively blocks the transcription of HIF-1 target genes that are essential for tumor angiogenesis and survival, such as vascular endothelial growth factor (VEGF). oup.comnih.gov

A more detailed mechanism has been described wherein YC-1 stimulates the binding of the Factor Inhibiting HIF (FIH) to the C-terminal transactivation domain (CAD) of HIF-1α. nih.gov This action prevents the recruitment of the coactivator p300, leading to the functional inactivation of HIF-1α, which complements the effect of protein destabilization. nih.gov This dual-pronged inhibition of both HIF-1α levels and activity underscores its potential as an anti-cancer agent targeting hypoxic tumors. oup.comnih.govnih.gov

Cyclooxygenase-2 (COX-2) Modulation and Anti-Inflammatory Pathways

In the reviewed scientific literature, no direct evidence was found to suggest that 1-Benzylindazole-3-carbaldehyde or its derivative YC-1 directly modulates the activity of Cyclooxygenase-2 (COX-2) or associated anti-inflammatory pathways. Research on COX-2 inhibitors typically focuses on different chemical scaffolds, such as benzimidazoles or pyrazoles. nih.govnih.gov

Kinase Inhibition Profiles (e.g., Fibroblast Growth Factor Receptors (FGFR), Cyclin-Dependent Kinase 8 (CDK8), Aurora Kinases, Anaplastic Lymphoma Kinase (ALK), Epidermal Growth Factor Receptor (EGFR), Indoleamine 2,3-dioxygenase 1 (IDO1))

While the broader indazole structure is recognized as a pharmacophore in the design of kinase inhibitors, particularly for Fibroblast Growth Factor Receptors (FGFR), specific data on the inhibition of the listed kinases by this compound or YC-1 are not detailed in the available research. Studies on kinase inhibitors often involve extensive screening against a panel of kinases, but such a profile for this specific compound was not identified in the search results. General research highlights the importance of Aurora kinases in cell division and as cancer therapy targets, but does not link their inhibition to this particular chemical entity. nih.govnih.govresearchgate.net

Cellular Biological Activities (In Vitro Assays)

The enzymatic modulation by 1-benzylindazole derivatives translates into significant effects on cellular behavior, as demonstrated in a variety of in vitro assays. Treatment of cancer cells with YC-1 under hypoxic conditions leads to a marked decrease in cell viability and an increase in cell death. researchgate.net It also inhibits angiogenesis by preventing the proliferation, migration, and tube formation of endothelial cells that are typically stimulated by growth factors like VEGF. nih.gov

Furthermore, YC-1 has been shown to reduce cell proliferation rather than solely inducing cell death in some contexts. nih.gov In studies on hypoxic cancer cells, YC-1 enhances their sensitivity to radiation, as confirmed by clonogenic and flow cytometry assays which show a decrease in cell survival and an increase in the sub-G1 fraction, respectively. epa.gov

Below is a summary of the observed cellular activities in various in vitro assays.

Assay TypeCell Line(s)ConditionObserved EffectReference
LIVE/DEAD Viability Assay 661W cellsChemical Hypoxia (CoCl₂)Decreased live cell density, increased dead cell number researchgate.net
Flow Cytometry AMC-HN3 cellsHypoxia + IrradiationIncreased sub-G1 fraction, indicating cell death epa.gov
Clonogenic Assay AMC-HN3 cellsHypoxia + IrradiationDecreased surviving fraction, indicating radiosensitization epa.gov
MTT Assay RGC-5 cellsNormoxiaReduced live cell number nih.gov
High-Content Screening (Ki-67) RGC-5 cellsNormoxia~15% decrease in Ki-67 expression, indicating reduced proliferation nih.gov
Endothelial Cell Proliferation HUVECsVEGF/bFGF stimulationDose-dependent inhibition nih.gov
Endothelial Cell Migration HUVECsVEGF/bFGF stimulationDose-dependent inhibition nih.gov
Endothelial Tube Formation HUVECsVEGF/bFGF stimulationDose-dependent inhibition nih.gov

Anti-proliferative Effects on Various Cancer Cell Lines

Derivatives built upon the 1-benzylindazole and related indole (B1671886) scaffolds have demonstrated notable anti-proliferative activity against a variety of human cancer cell lines. Studies on 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives, which share a core structural similarity, revealed potent cytotoxic effects. Specifically, certain arylthiazole-bearing derivatives showed significant activity against breast (MCF-7) and lung (A-549) cancer cell lines mdpi.com. Similarly, aminobenzylnaphthols, another class of related aromatic compounds, have been investigated as anti-proliferative agents against adenocarcinoma human colorectal (Caco-2) and human neuroblastoma (SH-SY5Y) cell lines mdpi.com.

The mechanism of action for some of these compounds is linked to the inhibition of critical signaling pathways involved in cancer cell proliferation. For instance, the anti-proliferative activity of the 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives 7c and 7d was associated with the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of tumor angiogenesis and growth mdpi.com.

Compound ClassSpecific DerivativeCancer Cell LineFinding (IC50)Source
1-benzyl-5-bromo-3-hydrazonoindolin-2-oneDerivative 7dMCF-7 (Breast)2.93 ± 0.47 µM mdpi.com
1-benzyl-5-bromo-3-hydrazonoindolin-2-oneDerivative 7cMCF-7 (Breast)7.17 ± 0.94 µM mdpi.com
AminobenzylnaphtholCompound 1SH-SY5Y (Neuroblastoma)EC50 similar to Cisplatin mdpi.com
AminobenzylnaphtholCompound 2Caco-2 (Colorectal)EC50 slightly better than Cisplatin mdpi.com

Induction of Apoptosis and Cell Cycle Modulation in Vitro

Several derivatives of 1-benzylindazole are potent inducers of apoptosis (programmed cell death) and can modulate the cell cycle in cancer cells. The derivative 3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole, known as YC-1, was found to arrest human umbilical vein endothelial cells (HUVECs) at the G0/G1 phase of the cell cycle tmu.edu.tw. This arrest is mediated by an increase in the levels of cyclin-dependent kinase (CDK)-inhibitory proteins p21 and p27, which subsequently reduces the activity of CDK2 kinase tmu.edu.tw.

In contrast, other derivatives can induce arrest at different phases. For example, the 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative 7d caused a significant increase in the sub-G1 cell population (indicative of apoptosis) and arrested MCF-7 breast cancer cells at the G2/M phase mdpi.com. This apoptotic effect was further confirmed by the elevated expression of key apoptotic markers, including caspase-3 and caspase-9 mdpi.com. Research on other structurally related heterocyclic compounds, such as benzimidazole (B57391) and benzoxazole (B165842) derivatives, has also shown the ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines, including human colon carcinoma (HCT-116) cells nih.govnih.gov.

Compound/DerivativeCell LineEffectSource
YC-1HUVECCell cycle arrest at G0/G1 phase tmu.edu.tw
1-benzyl-5-bromo-3-hydrazonoindolin-2-one 7dMCF-7Cell cycle arrest at G2/M phase; increased sub-G1 population mdpi.com
Bromo-derivative of Benzimidazole (Compound 5)MCF-7, DU-145, H69ARCell cycle arrest at G2/M phase; increased late apoptotic cells nih.gov
Benzoxazole derivative 12eHCT-11622% increase in total apoptosis nih.gov

Anti-angiogenic Mechanisms in Cellular Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The 1-benzylindazole derivative YC-1 has been extensively studied for its anti-angiogenic properties nih.govunirioja.es. In vitro studies have shown that YC-1 inhibits multiple key steps in the angiogenic process, including the proliferation, migration, and tube formation of endothelial cells nih.gov.

The mechanism of this activity is linked to the inhibition of signaling pathways induced by major angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF) nih.gov. YC-1 has been shown to reduce the expression of VEGF and Hypoxia-inducible factor-1 alpha (HIF-1α) in cellular models, which are crucial regulators of the angiogenic response nih.gov. By suppressing these pathways, YC-1 effectively blocks the ability of endothelial cells to form new vascular networks, a key therapeutic strategy in cancer treatment nih.govyoutube.comyoutube.com.

Neuroprotective Effects in Cellular Models

Analogs of benzylindazole have shown promise in protecting neurons from cell death in various in vitro models of neurodegeneration. A study on furopyrazole derivatives of benzylindazole demonstrated significant neuroprotective effects in primary cortical neuron cultures nih.gov. These compounds, particularly the carbinol derivatives, were effective at protecting neurons against apoptosis induced by C2 ceramide, a lipid molecule implicated in neuronal cell death pathways associated with neurodegenerative diseases nih.gov.

Further research into related heterocyclic structures supports the potential for neuroprotection. For instance, certain benzofuran-2-one derivatives have been shown to reduce intracellular reactive oxygen species (ROS) and protect differentiated SH-SY5Y neuroblastoma cells from oxidative stress-induced death mdpi.com. This protection is associated with the upregulation of Heme oxygenase-1 (HO-1), a key enzyme in the cellular antioxidant defense mechanism mdpi.com. Similarly, thiazole-carboxamide derivatives are being investigated for their ability to modulate AMPA receptors, which could offer a neuroprotective strategy for various neurodegenerative conditions mdpi.com.

In Vitro Antimicrobial and Antifungal Activities

The broader family of heterocyclic compounds to which 1-benzylindazole belongs, including benzimidazoles, triazoles, and indoles, exhibits significant antimicrobial and antifungal activities. Synthesized 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles have shown high activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and the fungus Candida albicans nih.gov. Some of these compounds demonstrated a Minimum Inhibitory Concentration (MIC) of less than 1 µg/mL against staphylococci nih.gov.

Similarly, a series of benzyl (B1604629) guanidine (B92328) and aminoguanidine (B1677879) hydrazone derivatives displayed potent inhibitory activity against both Staphylococcus aureus and Escherichia coli, with some compounds having MIC values as low as 0.5 µg/mL bath.ac.uk. In the realm of antifungal research, novel benzylic 1,2,3-triazole-4-carboxamides were found to be highly effective fungicidal agents against Rhizopus oryzae, even outperforming the established drug itraconazole (B105839) in in vitro assays scielo.org.mx.

Compound ClassTarget OrganismActivity (MIC)Source
Indolylbenzo[d]imidazoles (3ao, 3aq)Staphylococcus aureus (MRSA)&lt; 1 µg/mL nih.gov
Indolylbenzo[d]imidazole (3ag)Candida albicans3.9 µg/mL nih.gov
Benzyl guanidine derivative (9m)Staphylococcus aureus0.5 µg/mL bath.ac.uk
Benzyl guanidine derivative (9m)Escherichia coli1 µg/mL bath.ac.uk
Benzylic 1,2,3-triazole-4-carboxamides (3d, 3e)Rhizopus oryzaeMore effective than itraconazole scielo.org.mx
N-Hydroxy-4-(2-phenyl-1H-benzo[d]imidazole-1-carbonyl)benzimidamide (2b)Candida albicans1.90 mg/mL nih.gov

Antispermatogenic Activity in Non-Human Animal Models: Molecular and Cellular Effects

A significant area of research for 1-benzylindazole derivatives, specifically the 1-benzylindazole-3-carboxylic acids, is their potent antispermatogenic activity, which has been demonstrated in various animal models, including rats nih.govdntb.gov.ua. Compounds such as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid (DICA) and 1-p-chlorobenzyl-1H-indazole-3-carboxylic acid (AF 1312/TS) have been shown to inhibit spermatogenesis effectively nih.govdntb.gov.ua.

The primary cellular effect of these compounds is targeted damage to specific germ cells within the seminiferous tubules of the testis. Histological examination reveals that spermatocytes and spermatids are the main cells affected, showing lesions and subsequent depletion, while Sertoli cells, spermatogonia, and interstitial tissue appear to remain normal nih.gov. This targeted action leads to a disruption of the maturation process of sperm. Another potent derivative, gamendazole, has been shown to inhibit the production of inhibin B by Sertoli cells in vitro, suggesting that Sertoli cells are a primary target for its action, ultimately leading to the disruption of spermatogenesis oup.com. This specific action on germ cell development highlights the potential of these compounds as non-hormonal male contraceptive agents oup.comscilit.com.

Future Perspectives in 1 Benzylindazole 3 Carbaldehyde Research

Development of Novel and Atom-Economical Synthetic Strategies for Complex Analogs

The demand for structurally diverse 1-benzylindazole-3-carbaldehyde analogs for various applications necessitates the development of innovative and efficient synthetic routes. A significant focus is on creating methods that are both novel and atom-economical, minimizing waste and maximizing efficiency.

One promising avenue is the application of transition-metal-catalyzed C-H activation and annulation reactions. rsc.orgmdpi.com These methods offer a direct and efficient way to construct complex indazole-based structures. For instance, rhodium(III)-catalyzed [4+1] spiroannulation of N-aryl phthalazine-diones with diazo compounds has been shown to produce spirocyclic indazole derivatives with high atom economy. rsc.org Similarly, Rh(III)-catalyzed sequential C-H/N-H activation and ring-opening processes provide an efficient, one-pot synthesis of pyrazolo[1,2-a]indazoles. mdpi.com The exploration of different metal catalysts, such as iridium, palladium, and copper, continues to yield new pathways for synthesizing functionalized indazoles. nih.govmdpi.comscilit.com For example, palladium-catalyzed Suzuki cross-coupling reactions have been effectively used for the C-3 functionalization of 1H-indazoles. mdpi.com

Multi-component reactions (MCRs) also present a powerful strategy for the rapid generation of complex molecules from simple starting materials in a single step, adhering to the principles of atom economy. researchgate.net These strategies are particularly attractive for creating libraries of diverse indazole derivatives for high-throughput screening.

Furthermore, optimizing existing methods, such as the nitrosation of indoles to produce 1H-indazole-3-carboxaldehydes, can lead to higher yields and milder reaction conditions, making the synthesis more practical and scalable. nih.govrsc.org The development of synthetic routes that avoid toxic reagents, like the heavy metals used in some traditional methods for synthesizing YC-1, is also a critical area of future research. nih.govrsc.org

Advanced Mechanistic Investigations of Its Diverse Chemical Transformations

A thorough understanding of the reaction mechanisms underlying the synthesis and transformation of this compound derivatives is crucial for optimizing existing methods and designing new ones. Future research will likely employ a combination of experimental and computational techniques to elucidate these mechanisms in greater detail.

For instance, in transition-metal-catalyzed reactions, identifying the active catalytic species, understanding the steps of C-H activation, and clarifying the nature of the intermediates are key areas of investigation. mdpi.com Radical capture experiments and computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into whether a reaction proceeds through a radical or an ionic pathway. nih.gov

The study of reaction kinetics and the influence of various parameters like solvent, temperature, and ligand effects on reaction outcomes will also be essential. This knowledge will enable chemists to fine-tune reaction conditions to achieve higher selectivity and yields. For example, understanding the mechanism of the Vilsmeier-Haack reaction in the context of indazole derivatives has been instrumental in improving synthetic yields. nih.govrsc.org

Integration of Cutting-Edge Computational and Experimental Methods for Rational Design and Optimization

The synergy between computational modeling and experimental work is becoming increasingly vital in the rational design and optimization of this compound analogs with desired properties. In silico methods can significantly accelerate the discovery process by predicting the biological activity and physicochemical properties of novel compounds before their synthesis.

Quantitative Structure-Activity Relationship (QSAR) studies, both 2D and 3D, are powerful tools for identifying the key structural features that govern the biological activity of indazole derivatives. longdom.orglongdom.org These models can predict the activity of new, unsynthesized compounds, guiding synthetic efforts toward molecules with enhanced efficacy. Molecular docking studies are also instrumental in understanding how these molecules interact with their biological targets at the atomic level. nih.govtandfonline.com This information is crucial for structure-guided drug design, allowing for the optimization of ligand-receptor interactions to improve potency and selectivity. nih.govtandfonline.com

Pharmacophore modeling can help identify the essential three-dimensional arrangement of chemical features required for biological activity, providing a blueprint for the design of new lead compounds. shu.ac.uk The integration of these computational approaches with experimental validation will undoubtedly lead to a more efficient and targeted discovery of novel this compound-based therapeutics and materials.

Exploration of New Pre-clinical Biological Targets and Untapped In Vitro Applications

While derivatives of this compound have shown promise in various therapeutic areas, there remains a vast, unexplored landscape of potential biological targets and in vitro applications. Future research will focus on identifying and validating new targets for these compounds, expanding their therapeutic potential.

The indazole scaffold is a known "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. mdpi.comnih.govmdpi.com High-throughput screening of indazole libraries against a wide range of biological targets will be a key strategy for discovering new therapeutic applications.

For example, research has identified indazole derivatives as potent inhibitors of kinases like ULK1, EGFR, and FGFR, which are implicated in cancer and other diseases. nih.govnih.gov Further exploration of the kinome could reveal additional kinase targets for this class of compounds. Beyond kinases, other enzyme families and receptor systems represent untapped opportunities. For instance, some indazole derivatives have shown activity as 5-HT receptor antagonists and inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). mdpi.comnih.gov

The development of novel in vitro assays will also be crucial for characterizing the biological activity of new analogs. This includes cell-based assays to assess cytotoxicity, anti-proliferative effects, and mechanism of action, as well as biochemical assays to determine enzyme inhibition kinetics and binding affinities. nih.govresearchgate.net

Potential Role in Advanced Materials Science and Catalysis Research

The unique photophysical and electronic properties of certain indazole derivatives suggest their potential for applications beyond medicine, in the fields of materials science and catalysis.

Some indazole-containing compounds have been investigated for their use in organic light-emitting diodes (OLEDs). researchgate.net The tunable electronic properties of the indazole ring system make it an attractive building block for designing new materials with specific optical and electronic characteristics. For instance, indazole-fused 2-benzazepines have been shown to exhibit polarity-dependent fluorescence, suggesting their potential use as sensors for their immediate environment. nih.govscilit.com

In the realm of catalysis, indazole derivatives can serve as ligands for metal catalysts. The nitrogen atoms in the indazole ring can coordinate with metal centers, influencing the catalyst's activity, selectivity, and stability. The development of chiral indazole-based ligands could be particularly valuable for asymmetric catalysis, a critical area in modern organic synthesis.

Future research in this area will involve the synthesis and characterization of novel indazole-containing polymers and materials, as well as the design and application of new indazole-based ligands and catalysts. This expansion into materials science and catalysis represents an exciting new frontier for this compound and its derivatives.

Q & A

Q. What controls are critical in SAR studies of this compound derivatives?

  • Methodological Answer : Include unsubstituted parent compound controls to isolate substituent effects. Use solvent-only controls in bioassays to exclude vehicle interference. For stability studies, track aldehyde oxidation under varying pH and temperature conditions .

Q. How should researchers design multi-objective studies to evaluate both antioxidant and anti-inflammatory properties?

  • Methodological Answer : Employ parallel in vitro assays (e.g., DPPH for antioxidants, COX-2 inhibition for anti-inflammatory) with shared cell lines (e.g., RAW 264.7 macrophages). Normalize data to protein content or cell count. Multivariate analysis (e.g., PCA) identifies correlations between bioactivities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.